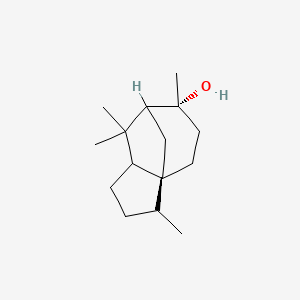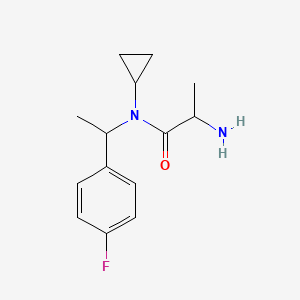
(+)-Cedrol;alpha-Cedrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cedrol is a sesquiterpene alcohol found predominantly in the essential oils of conifers, especially in the genera Cupressus (cypress) and Juniperus (juniper). It is also present in Origanum onites, a plant related to oregano . Cedrol is known for its pleasant cedar aroma and is widely used in the fragrance industry. It constitutes about 19% of cedarwood oil from Texas and 15.8% of cedarwood oil from Virginia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cedrol can be synthesized from cedarwood oil through fractional distillation and crystallization. The process involves the isolation of cedrol from the essential oil, followed by purification to achieve high purity levels .
Industrial Production Methods: Industrial production of cedrol typically involves the extraction of cedarwood oil from the heartwood of coniferous trees, followed by distillation and crystallization to isolate cedrol. The purity of cedrol can be enhanced through additional purification steps such as recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Cedrol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Cedrol can be oxidized using reagents like potassium permanganate or chromium trioxide to form cedryl ketone.
Reduction: Reduction of cedrol can be achieved using hydrogen gas in the presence of a palladium catalyst to form dihydrocedrol.
Substitution: Cedrol can undergo substitution reactions with halogens in the presence of a Lewis acid catalyst to form halogenated derivatives.
Major Products:
Oxidation: Cedryl ketone
Reduction: Dihydrocedrol
Substitution: Halogenated cedrol derivatives
Applications De Recherche Scientifique
Cedrol has a wide range of applications in scientific research:
Mécanisme D'action
Cedrol exerts its effects through various molecular targets and pathways:
Antifungal Activity: Cedrol induces oxidative stress in fungal cells, leading to DNA fragmentation and apoptosis through the mitochondrial pathway.
Sedative Effects: Cedrol acts on the autonomic nervous system, increasing parasympathetic activity and reducing sympathetic activity, which results in a calming effect.
Anti-inflammatory and Antioxidant Effects: Cedrol inhibits the activity of cytochrome P450 enzymes, reducing the production of reactive oxygen species and inflammation.
Comparaison Avec Des Composés Similaires
Cedrol is often compared with other sesquiterpene alcohols such as cedrene and thujopsene:
Cedrene: Another component of cedar oil, cedrene is less effective as an antifungal agent compared to cedrol.
Cedrol stands out due to its unique combination of antifungal, antibacterial, anti-inflammatory, and sedative properties, making it a versatile compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C15H26O |
|---|---|
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
(1S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol |
InChI |
InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3/t10?,11?,12?,14-,15+/m1/s1 |
Clé InChI |
SVURIXNDRWRAFU-ZFFQGIBWSA-N |
SMILES isomérique |
CC1CCC2[C@]13CC[C@@](C(C3)C2(C)C)(C)O |
SMILES canonique |
CC1CCC2C13CCC(C(C3)C2(C)C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[rel-(1S,5S,6S)-3-benzyl-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol](/img/structure/B14792033.png)



![1-Methyl-2,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B14792049.png)
![[3-(3,5-difluorophenyl)-3,4-dihydropyrazol-2-yl]-piperidin-4-ylmethanone;[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B14792064.png)


![N-benzyl-1-[5-({5-tert-butyl-2-methoxy-3-[(methylsulfonyl)amino]phenyl}carbamoyl)-2-methylphenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14792076.png)

![(2Z)-6-hydroxy-2-[(pyridin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B14792099.png)


![1-{1H-pyrrolo[2,3-b]pyridin-5-yl}cyclopropan-1-amine](/img/structure/B14792118.png)
